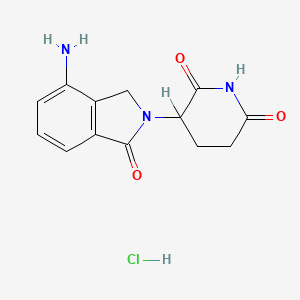

Lenalidomide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWZLJSDFZVVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243329-97-6 | |

| Record name | Lenalidomide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243329976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENALIDOMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46Q7T54YCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Lenalidomide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), the hydrochloride salt of which is the active pharmaceutical ingredient, is a potent immunomodulatory agent with significant anti-neoplastic, anti-angiogenic, and pro-erythropoietic properties.[1][2] A derivative of thalidomide (B1683933), lenalidomide exhibits a more favorable safety profile and enhanced potency.[2] It is a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies, including myelodysplastic syndromes (MDS) and certain types of lymphoma.[3][4][5] This technical guide provides an in-depth exploration of the core mechanism of action of lenalidomide, focusing on its molecular interactions, downstream signaling cascades, and pleiotropic effects on the tumor and its microenvironment.

Core Mechanism: Molecular Glue and Protein Degradation

The central mechanism of lenalidomide's action revolves around its function as a "molecular glue." It facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][6][7]

Lenalidomide binds to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8][9][10] This binding event allosterically modulates the substrate specificity of the ligase, inducing the recruitment of neo-substrates that are not typically targeted by CRL4^CRBN^.[3][6][7]

The primary neo-substrates responsible for the therapeutic effects of lenalidomide in hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11][12][13][14][15][16] In the context of del(5q) myelodysplastic syndrome, another key substrate is casein kinase 1α (CK1α).[6][14] The degradation of these proteins triggers a cascade of downstream events that collectively contribute to lenalidomide's clinical activity.

Signaling Pathway of Lenalidomide-Induced Protein Degradation

Caption: Lenalidomide binds to CRBN, altering its substrate specificity to include IKZF1, IKZF3, and CK1α, leading to their ubiquitination and proteasomal degradation.

Pleiotropic Anti-Tumor Mechanisms

The degradation of Ikaros and Aiolos initiates a multi-faceted anti-tumor response, encompassing direct cytotoxicity to malignant cells and modulation of the tumor microenvironment.

Direct Anti-Tumor Effects

-

Downregulation of Oncogenic Transcription Factors: Ikaros and Aiolos are critical for the survival of multiple myeloma cells.[6][11] Their degradation leads to the downregulation of key downstream targets, including Interferon Regulatory Factor 4 (IRF4) and c-Myc.[6][12][17] IRF4 is a master regulator of an aberrant gene program essential for myeloma cell survival.[6][17] The suppression of this pathway induces cell cycle arrest and apoptosis in malignant plasma cells.[17][18]

-

Induction of Apoptosis: Lenalidomide has been shown to activate pro-apoptotic pathways, including the activation of caspase-8, and to enhance the sensitivity of tumor cells to Fas-induced apoptosis.[1][18] It also downregulates the anti-apoptotic protein NF-κB.[1]

Immunomodulatory Effects

Lenalidomide profoundly impacts the immune system, shifting the balance towards an anti-tumor immune response.[1][19]

-

T-Cell Co-stimulation: The degradation of Ikaros and Aiolos, which act as repressors of the Interleukin-2 (IL-2) gene, leads to increased IL-2 production by T-cells.[1][14][20] IL-2 is a potent cytokine that promotes the proliferation and activation of T-cells and Natural Killer (NK) cells.[21][22] Lenalidomide also enhances T-cell co-stimulation through the B7-CD28 pathway.[13][21]

-

Enhanced NK Cell Cytotoxicity: By increasing IL-2 levels, lenalidomide indirectly boosts the cytotoxic activity of NK cells against tumor cells.[19][22] It also enhances antibody-dependent cell-mediated cytotoxicity (ADCC).[1]

-

Modulation of Cytokine Production: Lenalidomide alters the cytokine profile in the tumor microenvironment. It inhibits the production of pro-inflammatory and pro-tumorigenic cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[1][21] However, some studies show an increase in IFN-γ, a key anti-tumor cytokine.[6][21]

-

Inhibition of Regulatory T-cells (Tregs): Lenalidomide has been reported to inhibit the proliferation and suppressive function of Tregs, which are often elevated in cancer patients and contribute to immune evasion.[19][22]

Signaling Pathways in Immune Modulation

Caption: Lenalidomide degrades IKZF1/3, leading to myeloma cell apoptosis and enhanced T-cell and NK cell activity through IL-2 production.

Anti-Angiogenic Effects

Lenalidomide exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are crucial for tumor growth and metastasis.[23][24][25]

-

Inhibition of Endothelial Cell Function: Lenalidomide inhibits the migration and tube formation of endothelial cells.[24][25]

-

Modulation of Angiogenic Factors: It has been shown to inhibit the production of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][18]

-

Signaling Pathway Inhibition: The anti-angiogenic effects of lenalidomide are associated with the inhibition of signaling pathways such as the PI3K-Akt pathway in endothelial cells.[24][25]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of lenalidomide.

Table 1: In Vitro Anti-proliferative Activity of Lenalidomide in Multiple Myeloma Cell Lines

| Cell Line | IC50 (μM) | Reference(s) |

| Responsive HMCLs (various) | 0.15 - 7 | [23] |

| ALMC-1 | 2.6 | [1] |

| ALMC-1 (repeated dosing) | 0.005 | [1] |

| U266 | ~0.6 | [1] |

| U266 (repeated dosing) | 0.016 | [1] |

| Resistant HMCLs (various) | >10 | [23] |

Table 2: Binding Affinities of Lenalidomide to Cereblon (CRBN)

| Method | Ligand | Binding Partner | Affinity (KD / Ki / IC50) | Reference(s) |

| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN-DDB1 complex | KD: 0.64 ± 0.24 μM | [24] |

| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN TBD | KD: 6.7 ± 0.9 μM | [24] |

| Fluorescence Polarization | Lenalidomide | hsDDB1-hsCRBN | Ki: 177.80 nM | [3] |

| Affinity Bead Competition Assay | Lenalidomide | CRBN in U266 cell extracts | IC50: ~2-3 μM | [7][26] |

Table 3: Effects of Lenalidomide on Cytokine Levels in Patients

| Cytokine | Change with Lenalidomide Treatment | Reference(s) |

| IL-2Rα | Decreased | [6][21] |

| IL-18 | Decreased | [6][21] |

| TNF-α | Decreased | [6][8][19][21] |

| IFN-γ | Increased | [6][21] |

| IL-4 | Increased during disease progression | [6][21] |

| IL-6 | Increased during disease progression | [6][21] |

| IL-8/CXCL8 | Increased | [8][19] |

| CCL2 | Increased | [8][19] |

| CCL3 | Increased | [8][19] |

| CCL4 | Increased | [8][19] |

| IL-1Rα | Increased | [8][19] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of lenalidomide.

Cereblon Binding Assay (Fluorescence Polarization)

This competitive assay measures the binding of a test compound to CRBN by assessing the displacement of a fluorescently labeled ligand.

Workflow:

Caption: Workflow for a fluorescence polarization-based Cereblon binding assay.

Detailed Methodology:

-

Reagents: Purified recombinant human CRBN-DDB1 complex, fluorescently labeled thalidomide (e.g., Cy5-thalidomide), assay buffer, and test compounds.[3][11]

-

Procedure: a. Serially dilute test compounds in assay buffer. b. In a microplate, combine the fluorescently labeled thalidomide and the CRBN-DDB1 complex. c. Add the diluted test compounds to the wells. d. Incubate the plate at room temperature to reach binding equilibrium. e. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by the test compound. Calculate IC50 or Ki values by fitting the data to a competitive binding model.[3]

Ikaros/Aiolos Degradation Assay (Western Blot)

This assay is used to quantify the reduction in IKZF1 and IKZF3 protein levels in cells following treatment with lenalidomide.

Workflow:

Caption: General workflow for assessing protein degradation via Western Blot.

Detailed Methodology:

-

Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., U266) and treat with various concentrations of lenalidomide for different time points (e.g., 6, 24, 48 hours).[12][18]

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for Ikaros (IKZF1) and Aiolos (IKZF3). Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. e. Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the Ikaros and Aiolos band intensities to the loading control to determine the relative protein levels.[12][18]

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation, with and without lenalidomide treatment.

Workflow:

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Detailed Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients.

-

CFSE Labeling: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.[17][27]

-

Cell Culture and Stimulation: Culture the CFSE-labeled cells in the presence or absence of lenalidomide. Stimulate T-cell proliferation using agonists such as anti-CD3 and anti-CD28 antibodies.[27]

-

Incubation: Incubate the cells for a period sufficient to allow for multiple rounds of cell division (e.g., 4-6 days).[17][27][28]

-

Flow Cytometry: Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry, gating on the T-cell populations.

-

Data Analysis: Proliferation is measured by the progressive halving of CFSE fluorescence intensity in daughter cells. The percentage of divided cells and the proliferation index can be calculated using appropriate software.[27]

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis, and the inhibitory effect of lenalidomide.

Workflow:

Caption: Workflow for an in vitro HUVEC tube formation angiogenesis assay.

Detailed Methodology:

-

Plate Preparation: Coat the wells of a microplate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding and Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the prepared matrix. Treat the cells with different concentrations of lenalidomide or a vehicle control.[25][29]

-

Incubation: Incubate the plate for a sufficient time (typically 6-18 hours) to allow the endothelial cells to form capillary-like structures (tubes).[29]

-

Imaging and Analysis: Visualize the tube network using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[29]

Conclusion

Lenalidomide hydrochloride's mechanism of action is a paradigm of targeted protein degradation, demonstrating how a small molecule can reprogram an E3 ubiquitin ligase to eliminate proteins critical for cancer cell survival and proliferation. Its pleiotropic effects, spanning direct cytotoxicity, profound immunomodulation, and anti-angiogenesis, underscore its efficacy in treating multiple myeloma and other hematological malignancies. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the continued development of novel therapeutics that harness the power of targeted protein degradation and for optimizing the clinical application of lenalidomide and its analogues.

References

- 1. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Lenalidomide-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 12. researchgate.net [researchgate.net]

- 13. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beyondspringpharma.com [beyondspringpharma.com]

- 16. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 17. Lenalidomide Polarizes Th1-specific Anti-tumor Immune Response and Expands XBP1 Antigen-Specific Central Memory CD3+CD8+ T cells against Various Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lenalidomide-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia | Haematologica [haematologica.org]

- 20. labs.dana-farber.org [labs.dana-farber.org]

- 21. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 23. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Advent of a Targeted Immunomodulator: A Technical Guide to the Discovery and Synthesis of Lenalidomide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a potent thalidomide (B1683933) analogue, has emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its discovery marked a significant advancement in the understanding of immunomodulatory drugs and their ability to modulate the tumor microenvironment. This technical guide provides an in-depth exploration of the discovery and synthesis of lenalidomide hydrochloride. It details the key signaling pathways affected by lenalidomide, offers comprehensive experimental protocols for its synthesis, and presents quantitative data from various synthetic routes in structured tables for comparative analysis.

Discovery and Mechanism of Action

Lenalidomide was developed by Celgene as a more potent and less toxic derivative of thalidomide.[1] Its discovery was driven by the need to separate the therapeutic immunomodulatory and anti-angiogenic effects of thalidomide from its notorious teratogenicity and neurotoxicity.

The primary molecular target of lenalidomide was identified as the E3 ubiquitin ligase cereblon (CRBN).[2] Lenalidomide binds to CRBN, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), and modulates its substrate specificity.[3][4][5] This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][6] The degradation of IKZF1 and IKZF3 is a key mechanism behind lenalidomide's anti-myeloma activity.[3][4]

Signaling Pathway of Lenalidomide-Induced IKZF1/3 Degradation

Lenalidomide's binding to the CRL4-CRBN complex enhances the recruitment of IKZF1 and IKZF3, leading to their polyubiquitination and degradation by the proteasome. This targeted protein degradation has downstream effects on critical cellular pathways in multiple myeloma cells.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beyondspringpharma.com [beyondspringpharma.com]

- 5. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

The Immunomodulatory Core of Lenalidomide Hydrochloride: A Technical Guide for Researchers

Abstract

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, has emerged as a cornerstone in the treatment of various hematological malignancies, most notably multiple myeloma and myelodysplastic syndromes. Its therapeutic efficacy is not solely attributed to direct tumoricidal activity but is profoundly linked to its potent immunomodulatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning lenalidomide's ability to modulate the immune system. We delve into its primary mode of action via the Cereblon E3 ubiquitin ligase complex, leading to the targeted degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This guide further details the downstream consequences of this action, including the enhancement of T cell and Natural Killer (NK) cell activity, modulation of cytokine production, and its impact on the tumor microenvironment. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to equip researchers and drug development professionals with a comprehensive understanding of lenalidomide's immunomodulatory landscape.

Core Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Complex

The principal mechanism of lenalidomide's immunomodulatory and antineoplastic activity is its interaction with the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, specifically by binding to the substrate receptor Cereblon (CRBN).[1][2][3] This binding event does not inhibit the ligase but rather modulates its substrate specificity.[1][2] Lenalidomide effectively acts as a "molecular glue," inducing the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN complex.[1][4][5] This leads to their polyubiquitination and subsequent degradation by the proteasome.[1][5]

The degradation of IKZF1 and IKZF3 has two major consequences:

-

Direct Anti-Tumor Effect: In multiple myeloma cells, IKZF1 and IKZF3 are critical for the expression of interferon regulatory factor 4 (IRF4) and c-Myc, which are essential for tumor cell survival and proliferation. Their degradation leads to the downregulation of IRF4 and c-Myc, resulting in cell cycle arrest and apoptosis of malignant cells.[1]

-

Immunomodulatory Effect: IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene in T cells.[5] Their degradation derepresses IL-2 transcription, leading to increased IL-2 production.[5] This surge in IL-2 is a key driver of the downstream immunomodulatory effects of lenalidomide, including T cell proliferation and NK cell activation.[6]

Caption: Lenalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3.

Immunomodulatory Effects on Immune Cell Subsets

Lenalidomide orchestrates a broad range of effects on various components of the innate and adaptive immune systems.

T Cell Modulation

Lenalidomide significantly enhances T cell-mediated immunity through several mechanisms:

-

T Cell Co-stimulation: Lenalidomide augments the co-stimulatory signal mediated by the CD28 receptor on T cells.[7] It has been shown to induce tyrosine phosphorylation of the CD28 intracellular domain, thereby lowering the threshold for T cell activation.[8] This allows for T cell activation even in the presence of suboptimal co-stimulation.

-

Increased Proliferation and Cytokine Production: As a direct consequence of increased IL-2 production and enhanced co-stimulation, lenalidomide promotes the proliferation of both CD4+ and CD8+ T cells.[6][9] This is accompanied by a shift towards a Th1-type immune response, characterized by increased secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[7][10]

-

Modulation of T Cell Subsets: Studies have shown that lenalidomide treatment can lead to an increase in naive and memory T cell populations, while reducing the proportion of terminally differentiated effector T cells.[11] There is also evidence suggesting that lenalidomide can inhibit the proliferation and suppressive function of regulatory T cells (Tregs), although some studies have reported an increase in Treg numbers, indicating a complex and context-dependent effect.[12][13]

Caption: Lenalidomide enhances T cell activation by augmenting CD28 signaling and increasing IL-2 production.

Natural Killer (NK) Cell Enhancement

Lenalidomide potentiates the anti-tumor activity of NK cells, a critical component of the innate immune system.

-

Increased Cytotoxicity: The IL-2 produced by T cells in response to lenalidomide stimulates the proliferation and enhances the cytotoxic capacity of NK cells.[6]

-

Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Lenalidomide has been shown to augment the ability of NK cells to kill antibody-coated tumor cells, a process known as ADCC. This provides a strong rationale for combining lenalidomide with monoclonal antibody-based therapies.

Quantitative Data Summary

| Parameter | Cell Type | Effect of Lenalidomide | Fold/Percent Change (approx.) | Reference |

| Cytokine Production | ||||

| IFN-γ | CD8+ T Cells | Increased | ~2.7x increase in pg/ml | [10] |

| TNF-α | CD8+ T Cells | Increased | ~1.6x increase in pg/ml | [10] |

| MIP-1β | CD8+ T Cells | Increased | ~1.7x increase in pg/ml | [10] |

| IL-8 | CD4+ T Cells | Increased | ~1.9x increase in pg/ml | [10] |

| IL-2 | CD4+ T Cells | Increased | Not specified | [6] |

| IL-6 | Mononuclear cells | Decreased | Not specified | [12] |

| Immune Cell Populations | ||||

| Naïve CD8+ T Cells | T Cells | Increased | ~3.2x increase in percentage | [11] |

| Transitional Memory CD4+ T Cells | T Cells | Increased | ~1.15x increase in percentage | [11] |

| Transitional Memory CD8+ T Cells | T Cells | Increased | ~1.9x increase in percentage | [11] |

| Effector Memory CD8+ T Cells | T Cells | Increased | ~1.47x increase in percentage | [11] |

| Terminal Effector CD8+ T Cells | T Cells | Decreased | ~0.67x decrease in percentage | [11] |

| Regulatory T Cells (Tregs) | T Cells | Increased | ~2.5x increase in percentage | [11] |

| Monocytic MDSCs | Myeloid Cells | Decreased | ~0.75x decrease in percentage | [11] |

| NK Cells | NK Cells | Increased | ~9.8x increase in patients | [6] |

Effects on the Tumor Microenvironment

Lenalidomide also modulates the tumor microenvironment to be less hospitable for cancer cell growth and survival.

-

Anti-Angiogenesis: Lenalidomide has been shown to inhibit the formation of new blood vessels (angiogenesis) by downregulating the production of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[14][15] This effect is mediated, in part, by inhibiting the VEGF-induced PI3K-Akt signaling pathway.[16]

-

Anti-inflammatory Effects: By modulating cytokine production, lenalidomide can reduce chronic inflammation within the tumor microenvironment, which often promotes tumor growth.

Caption: Lenalidomide remodels the tumor microenvironment by inhibiting angiogenesis and activating anti-tumor immunity.

Experimental Protocols

Western Blot Analysis of IKZF1/3 Degradation

Objective: To quantify the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in response to lenalidomide treatment.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Lenalidomide

-

DMSO (vehicle control)

-

Protease inhibitor cocktail

-

RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed MM.1S cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

-

Treat cells with varying concentrations of lenalidomide (e.g., 0.1, 1, 10 µM) or DMSO for a specified time course (e.g., 6, 12, 24 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the β-actin loading control.

Flow Cytometry Analysis of T Cell Activation Markers

Objective: To assess the effect of lenalidomide on the expression of activation markers on T cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Lenalidomide

-

DMSO

-

Anti-CD3/CD28 beads or antibodies for T cell stimulation

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-HLA-DR

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs at 1 x 10^6 cells/mL in RPMI-1640 medium.

-

Treat cells with lenalidomide (e.g., 1 µM) or DMSO.

-

Stimulate T cells with anti-CD3/CD28 beads or plate-bound antibodies.

-

Incubate for 24-72 hours.

-

Harvest cells and wash with FACS buffer.

-

Stain cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze data using flow cytometry software, gating on CD3+, CD4+, and CD8+ T cell populations to assess the expression of activation markers.

NK Cell Cytotoxicity Assay

Objective: To measure the ability of lenalidomide to enhance NK cell-mediated killing of target tumor cells.

Materials:

-

Effector cells: NK cells isolated from PBMCs

-

Target cells: K562 (a classic NK cell target) or a multiple myeloma cell line

-

Lenalidomide

-

IL-2

-

Calcein-AM or other viability dye

-

96-well U-bottom plate

-

Fluorometer or plate reader

Procedure:

-

Isolate NK cells from PBMCs using a negative selection kit.

-

Culture NK cells overnight with a low dose of IL-2 (e.g., 100 U/mL) in the presence or absence of lenalidomide (e.g., 1 µM).

-

Label target cells with Calcein-AM.

-

Co-culture the pre-treated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.

-

Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

-

Incubate the plate for 4 hours at 37°C.

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the fluorescence of the supernatant, which corresponds to the amount of Calcein-AM released from lysed target cells.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

Lenalidomide's immunomodulatory properties are a critical component of its therapeutic success. By targeting the CRL4-CRBN E3 ubiquitin ligase complex and inducing the degradation of IKZF1 and IKZF3, lenalidomide initiates a cascade of immune-enhancing events. These include the activation and proliferation of T cells, increased production of Th1 cytokines, enhanced NK cell cytotoxicity, and a remodeling of the tumor microenvironment to be less conducive to tumor growth. The detailed mechanisms and experimental approaches outlined in this guide provide a framework for further research into the multifaceted immunomodulatory actions of lenalidomide and the development of novel therapeutic strategies that harness the power of the immune system to combat cancer.

References

- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beyondspringpharma.com [beyondspringpharma.com]

- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 4. researchgate.net [researchgate.net]

- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of lenalidomide maintenance on the immune environment of multiple myeloma patients with low tumor burden after autologous stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Lenalidomide overcomes the immunosuppression of regulatory CD8+CD28− T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Angiogenic Effects of Lenalidomide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), an immunomodulatory agent with a potent anti-neoplastic activity, exerts significant anti-angiogenic effects, contributing to its therapeutic efficacy in various hematological malignancies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning lenalidomide's anti-angiogenic properties. It details the intricate signaling pathways modulated by the drug, presents quantitative data from key experimental findings in structured tables for comparative analysis, and offers comprehensive methodologies for essential in vitro and in vivo angiogenesis assays. Furthermore, this guide includes detailed visualizations of signaling cascades and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the complex biological processes involved.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The tumor microenvironment orchestrates a complex interplay of pro- and anti-angiogenic factors, with a shift towards a pro-angiogenic state being a hallmark of cancer. Lenalidomide has emerged as a key therapeutic agent that disrupts this balance by targeting multiple facets of the angiogenic process. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways, the inhibition of endothelial cell functions, and the alteration of the tumor microenvironment. This guide will dissect these mechanisms to provide a comprehensive resource for researchers in the field.

Mechanisms of Anti-Angiogenic Action

Lenalidomide's anti-angiogenic effects are attributed to its ability to interfere with several critical signaling pathways and cellular processes essential for new blood vessel formation.

Inhibition of VEGF and FGF Signaling Pathways

Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) are potent pro-angiogenic factors that play a central role in stimulating endothelial cell proliferation, migration, and survival. Lenalidomide has been shown to downregulate the expression of both VEGF and FGF, thereby impeding their ability to drive angiogenesis.[1][2] Furthermore, lenalidomide can disrupt the downstream signaling cascades initiated by these growth factors.

A key mechanism of lenalidomide's action is the inhibition of the VEGF/VEGFR2 signaling pathway.[3][4] Studies have demonstrated that lenalidomide treatment leads to a dose-dependent reduction in the phosphorylation of VEGFR2, the primary receptor for VEGF-A, in endothelial cells.[3] This inhibition of VEGFR2 activation subsequently blocks downstream signaling pathways crucial for angiogenesis.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of VEGF and other growth factor signaling, promoting endothelial cell survival, proliferation, and migration. Lenalidomide has been shown to inhibit the VEGF-induced activation of the PI3K-Akt pathway.[5][6] This inhibition is associated with reduced phosphorylation of Akt, a key signaling node in this cascade.[2] By dampening the PI3K/Akt pathway, lenalidomide effectively curtails the pro-angiogenic signals that are essential for new vessel formation.

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia is a common feature of the tumor microenvironment and a potent stimulus for angiogenesis, primarily through the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a master transcriptional regulator that upregulates the expression of numerous pro-angiogenic genes, including VEGF. Lenalidomide has been demonstrated to inhibit the expression of HIF-1α in endothelial cells under hypoxic conditions.[5] This reduction in HIF-1α levels leads to a subsequent decrease in the expression of its target genes, thereby attenuating the hypoxic drive for angiogenesis.

The Role of Cereblon (CRBN) E3 Ubiquitin Ligase

A pivotal discovery in understanding lenalidomide's mechanism of action was the identification of Cereblon (CRBN) as its primary molecular target.[7] Lenalidomide binds to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.[7]

Key neosubstrates involved in mediating the anti-angiogenic effects of lenalidomide include the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), also known as Ikaros and Aiolos, respectively.[8][9] The degradation of these transcription factors is thought to contribute to the downregulation of pro-angiogenic factors. Additionally, SALL4, a transcription factor implicated in embryogenesis and angiogenesis, has been identified as a lenalidomide-dependent CRBN substrate.[10]

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of lenalidomide has been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Anti-Angiogenic Effects of Lenalidomide

| Assay Type | Cell Line | Lenalidomide Concentration | Observed Effect | Reference |

| Endothelial Cell Migration | MMECs | 0.5 µmol/L | 56% reduction in "wound" healing | [3] |

| MMECs | 1.75 µmol/L | 75% reduction in "wound" healing | [3] | |

| MMECs | 0.5 µmol/L | 27% inhibition in Boyden microchamber | [3] | |

| MMECs | 1.75 µmol/L | 55% inhibition in Boyden microchamber | [3] | |

| Tube Formation | MMECs | Dose-dependent | Gradual blockage, full inhibition at 2.5 µmol/L | [3] |

| VEGF Expression | SMMC-7721 | 100 µg/ml | Significant inhibition (p<0.05) | [11] |

| SMMC-7721 | 200 µg/ml | Significant inhibition | [11] | |

| Cell Proliferation | SMMC-7721 | 25-200 µg/ml | Dose-dependent inhibition (p<0.01) | [11] |

MMECs: Multiple Myeloma Endothelial Cells

Table 2: In Vivo Anti-Angiogenic Effects of Lenalidomide

| Experimental Model | Lenalidomide Dose/Concentration | Observed Effect | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | 1.75 µmol/L | Significant inhibition of MM-induced angiogenesis | [3][4] |

| B16-F10 Mouse Melanoma Model | Not specified | >40% reduction in melanoma lung colony counts | [5] |

| Colorectal Cancer Xenograft | Not specified | Reduced tumor vessel density (p=0.0001) and enhanced pericyte coverage (p=0.002) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of lenalidomide.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Endothelial cells (e.g., HUVECs, MMECs)

-

Basement membrane extract (e.g., Matrigel®)

-

96-well culture plates

-

Endothelial cell growth medium

-

Lenalidomide hydrochloride

-

Calcein AM (for fluorescent quantification)

-

Inverted microscope with imaging capabilities

Procedure:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest endothelial cells and resuspend them in endothelial cell growth medium containing various concentrations of lenalidomide or vehicle control.

-

Seed the endothelial cells onto the solidified matrix.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

For quantitative analysis, the cells can be stained with Calcein AM, and parameters such as total tube length, number of junctions, and number of loops can be measured using image analysis software.

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

Endothelial cells

-

6-well or 12-well culture plates

-

Pipette tips or a cell scraper

-

Endothelial cell growth medium

-

This compound

-

Inverted microscope with a camera

Procedure:

-

Seed endothelial cells in culture plates and grow them to full confluency.

-

Create a linear scratch or "wound" in the cell monolayer using a sterile pipette tip or cell scraper.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of lenalidomide or vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

-

Quantify cell migration by measuring the change in the width of the wound over time. The percentage of wound closure can be calculated.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile gelatin sponges or filter paper discs

-

This compound

-

Conditioned medium from tumor cells (optional)

-

Stereomicroscope

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

On day 8 or 9, place a sterile gelatin sponge or filter paper disc, previously soaked with lenalidomide solution or vehicle control, onto the CAM. Conditioned medium from tumor cells can be used to induce angiogenesis.

-

Seal the window and return the eggs to the incubator for 48-72 hours.

-

On day 11 or 12, observe the CAM under a stereomicroscope and capture images.

-

Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the implant.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Lenalidomide's multifaceted anti-angiogenic mechanism.

Caption: Lenalidomide's inhibition of VEGF/VEGFR2 and PI3K/Akt signaling.

Caption: Workflow for the in vitro tube formation assay.

Conclusion

This compound exhibits potent anti-angiogenic properties through a multi-pronged mechanism of action. By targeting key signaling pathways such as VEGF/VEGFR2 and PI3K/Akt, downregulating the master regulator of hypoxia HIF-1α, and leveraging the Cereblon E3 ubiquitin ligase complex to degrade pro-angiogenic transcription factors, lenalidomide effectively disrupts the processes of endothelial cell proliferation, migration, and tube formation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-angiogenic potential of lenalidomide and related compounds. The continued elucidation of these complex molecular interactions will undoubtedly pave the way for the development of more targeted and effective anti-cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Lenalidomide restrains motility and overangiogenic potential of bone marrow endothelial cells in patients with active multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

A Deep Dive into the Binding Affinity of Lenalidomide Hydrochloride and Cereblon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between lenalidomide (B1683929) hydrochloride and its primary target, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). Understanding the biophysical and biochemical parameters of this binding is fundamental to the rational design of novel therapeutics and the optimization of existing immunomodulatory drugs (IMiDs). This document provides a comprehensive overview of the binding affinity, detailed experimental protocols for its measurement, and a visualization of the associated signaling pathways.

Core Interaction: Lenalidomide as a Molecular Glue

Lenalidomide functions as a "molecular glue," a small molecule that induces or stabilizes a protein-protein interaction that would otherwise not occur or would be transient.[1] In this case, lenalidomide binds to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[2] This binding event conformationally alters the substrate-binding surface of CRBN, creating a novel interface that promotes the recruitment of specific "neosubstrates" to the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] The primary neosubstrates responsible for the therapeutic effects of lenalidomide in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] Upon recruitment, these factors are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[5]

Quantitative Binding Affinity Data

The binding affinity of lenalidomide for CRBN has been characterized by various biophysical techniques. The following table summarizes key quantitative data from the literature, providing a comparative overview of the binding parameters obtained through different experimental approaches.

| Experimental Method | Analyte 1 | Analyte 2 | Affinity Metric (Kd) | Affinity Metric (IC50) | Reference(s) |

| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN-DDB1 complex | 0.64 µM | - | [6] |

| Isothermal Titration Calorimetry (ITC) | Lenalidomide | CRBN TBD | 6.7 µM | - | [6] |

| Fluorescence-Based Thermal Shift Assay | Lenalidomide | CRBN-DDB1 complex | - | ~3 µM | [7][8] |

| Competitive Binding Assay (Thal-beads) | Lenalidomide | Endogenous CRBN (U266) | - | ~2 µM | [7][8] |

| Fluorescence Polarization (FP) Assay | Lenalidomide | CRBN-DDB1 complex | Ki = 177.80 nM | 296.9 nM | [3][9] |

| Time-Resolved FRET (TR-FRET) Assay | Lenalidomide | CRBN | Ki = 4.2 nM | 8.9 nM | [3] |

| Cell-based Target Engagement Assay | Lenalidomide | Cellular CRBN | - | 1.5 µM | [10] |

| Fluorescence Polarization (FP) Assay | Lenalidomide | CRBN/DDB1 complex | - | 268.6 nM | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections outline the protocols for the key experiments cited in the table above.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

-

Protein and Ligand Preparation:

-

Express and purify the human CRBN-DDB1 complex or the CRBN Thalidomide-Binding Domain (TBD).

-

Prepare a concentrated solution of lenalidomide hydrochloride in the same buffer as the protein to minimize heat of dilution effects. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.

-

Thoroughly degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 20-50 µM CRBN-DDB1) into the sample cell of the calorimeter.

-

Load the lenalidomide solution (e.g., 200-500 µM) into the injection syringe.

-

Perform a series of injections (e.g., 2-5 µL each) of the lenalidomide solution into the sample cell while monitoring the heat change.

-

A control experiment, injecting lenalidomide into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Fluorescence-Based Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified CRBN-DDB1 complex (e.g., 2 µg), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of lenalidomide in a suitable buffer.

-

The final volume is typically brought up in a 96-well PCR plate.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Increase the temperature gradually (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

Monitor the fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum (the inflection point of the sigmoidal curve).

-

Determine the shift in Tm (ΔTm) in the presence of lenalidomide compared to the DMSO control. The IC50 can be determined by plotting ΔTm against the logarithm of the lenalidomide concentration and fitting the data to a dose-response curve.[7][8]

-

Competitive Binding Assay using Thalidomide-Analog Beads

This assay measures the ability of lenalidomide to compete with a thalidomide (B1683933) analog immobilized on beads for binding to CRBN in a cellular extract.

Protocol:

-

Cell Lysate Preparation:

-

Prepare cell extracts from a relevant cell line (e.g., U266 multiple myeloma cells) in a suitable lysis buffer.

-

Determine the total protein concentration of the lysate.

-

-

Competition Reaction:

-

Pre-incubate the cell lysate with varying concentrations of lenalidomide or a DMSO control for a defined period.

-

Add thalidomide analog-coupled affinity beads to the pre-incubated lysates and incubate to allow for CRBN binding.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specific binders.

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Detection and Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CRBN antibody.

-

Quantify the amount of CRBN bound to the beads at each lenalidomide concentration.

-

Determine the IC50 value by plotting the percentage of CRBN binding against the logarithm of the lenalidomide concentration and fitting the data to a competitive binding curve.[7][8]

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the system. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for assessing lenalidomide-induced protein degradation.

Caption: Lenalidomide-induced degradation of IKZF1 and IKZF3.

Caption: Workflow for assessing protein degradation.

Conclusion

The interaction between lenalidomide and cereblon is a cornerstone of modern targeted protein degradation strategies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field. A thorough understanding of the binding affinity and the methodologies to measure it is paramount for the development of the next generation of molecular glues with improved potency and selectivity. The signaling pathway and experimental workflow diagrams serve to visually anchor the complex molecular events and the practical steps involved in their investigation.

References

- 1. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

A Technical Guide to Lenalidomide Hydrochloride-Mediated Degradation of Ikaros and Aiolos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory drug with significant clinical efficacy in the treatment of multiple myeloma and other B-cell malignancies.[1][2] Its mechanism of action involves the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] This technical guide provides an in-depth overview of the molecular mechanisms underpinning this process, detailed experimental protocols for its investigation, and quantitative data to support further research and drug development in this area.

Core Mechanism of Action

Lenalidomide exerts its therapeutic effects by co-opting the CRL4CRBN E3 ubiquitin ligase complex.[3][4][5] Cereblon (CRBN) serves as the substrate receptor of this complex.[4][6] In the presence of lenalidomide, the substrate specificity of CRBN is altered, leading to the recruitment of Ikaros and Aiolos.[3][7] This drug-induced proximity results in the polyubiquitination of Ikaros and Aiolos, marking them for subsequent degradation by the 26S proteasome.[4][7] The degradation of these transcription factors, which are critical for the survival and proliferation of multiple myeloma cells, ultimately leads to anti-tumor effects.[8][9]

Signaling Pathway

The signaling cascade initiated by lenalidomide leading to the degradation of Ikaros and Aiolos is a key example of targeted protein degradation.

Quantitative Data Summary

The degradation of Ikaros and Aiolos by lenalidomide is both dose- and time-dependent. The following tables summarize quantitative data from studies in various cell lines.

Table 1: Dose-Dependent Degradation of Ikaros and Aiolos

| Cell Line | Treatment Time | Lenalidomide Concentration (µM) | Ikaros Degradation (% of Control) | Aiolos Degradation (% of Control) | Reference |

| T cells | 6 h | 0.1 | ~10% | ~20% | [4] |

| T cells | 6 h | 1 | ~40% | ~50% | [4] |

| T cells | 6 h | 10 | ~70% | ~80% | [4] |

| U266 | 6 h | 0.1 | Not specified | Not specified | [9] |

| U266 | 6 h | 1 | Significant degradation observed | Significant degradation observed | [9] |

| U266 | 6 h | 10 | Maximal degradation observed | Maximal degradation observed | [9] |

Table 2: Time-Dependent Degradation of Ikaros and Aiolos

| Cell Line | Lenalidomide Concentration (µM) | Time (hours) | Ikaros Degradation (% of Control) | Aiolos Degradation (% of Control) | Reference |

| T cells | 10 | 1 | ~20% | ~30% | [4] |

| T cells | 10 | 3 | ~40% | ~50% | [4] |

| T cells | 10 | 6 | ~70% | ~80% | [4] |

| T cells | 10 | 24 | >80% | >90% | [4] |

| U266 | 10 | 1.5 | Significant degradation observed | Significant degradation observed | [4] |

| U266 | 10 | 3 | Further degradation observed | Further degradation observed | [4] |

| U266 | 10 | 6 | Maximal degradation observed | Maximal degradation observed | [4] |

Experimental Protocols

The following protocols are representative methodologies for studying the lenalidomide-induced degradation of Ikaros and Aiolos.

Cell Culture and Treatment

-

Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, U266) or peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Lenalidomide Treatment: Lenalidomide hydrochloride is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Cells are treated with the desired concentrations of lenalidomide (e.g., 0.1-10 µM) or an equivalent volume of DMSO as a vehicle control for the indicated time periods (e.g., 1-24 hours).[4][9]

-

Proteasome Inhibition (Optional): To confirm proteasome-dependent degradation, cells can be pre-treated with a proteasome inhibitor like MG-132 (e.g., 5-10 µM) for 30 minutes to 1 hour before adding lenalidomide.[4]

Western Blotting for Ikaros and Aiolos Detection

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Co-immunoprecipitation (Co-IP) for Protein Interactions

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. A primary antibody against CRBN or a tag (if using overexpressed tagged proteins) is added to the lysate and incubated overnight at 4°C with gentle rotation.[4]

-

Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes and incubated for 2-4 hours at 4°C.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and analyzed by Western blotting for the presence of Ikaros and Aiolos.[4]

siRNA-mediated Knockdown of Cereblon (CRBN)

-

siRNA Transfection: Primary human T cells or other suitable cell lines are transfected with siRNA targeting CRBN or a non-targeting control siRNA using an appropriate transfection reagent (e.g., electroporation or lipid-based reagents).[4]

-

Knockdown Confirmation: CRBN knockdown efficiency is confirmed at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting 24-48 hours post-transfection.[4]

-

Lenalidomide Treatment and Analysis: The CRBN-knockdown and control cells are then treated with lenalidomide, and the levels of Ikaros and Aiolos are assessed by Western blotting to determine if the degradation is CRBN-dependent.[4]

Experimental Workflow

A typical workflow for investigating the effects of lenalidomide on Ikaros and Aiolos is outlined below.

Conclusion

The lenalidomide-induced degradation of Ikaros and Aiolos represents a paradigm of targeted protein degradation with significant therapeutic implications.[7] A thorough understanding of the underlying molecular mechanisms and the application of robust experimental protocols are crucial for the continued development of novel therapies that leverage this pathway. This guide provides a foundational resource for researchers and drug development professionals working to advance the field of targeted cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Cycloheximide chase - Wikipedia [en.wikipedia.org]

The Impact of Lenalidomide Hydrochloride on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. A significant aspect of its mechanism of action involves the modulation of cytokine production, which plays a crucial role in various hematological malignancies. This technical guide provides an in-depth overview of the effects of lenalidomide hydrochloride on the production of key cytokines, detailed experimental protocols for assessing these effects, and a summary of quantitative data from relevant studies.

Core Mechanism of Action: Cereblon-Mediated Cytokine Modulation

Lenalidomide exerts its immunomodulatory effects primarily through its interaction with the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] By binding to CRBN, lenalidomide alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4]

The degradation of these transcription factors has a dual effect on cytokine production:

-

Inhibition of Pro-inflammatory Cytokines: In monocytes and macrophages, this pathway leads to the decreased production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[5][6][7] Lenalidomide has been shown to inhibit the production of TNF-α from peripheral blood mononuclear cells (PBMCs).[6][8]

-

Stimulation of T-cell Activity and Associated Cytokines: In T-cells, the degradation of Ikaros and Aiolos, which act as repressors of the Interleukin-2 (IL-2) gene, leads to increased IL-2 production.[1][3] This, in turn, stimulates T-cell proliferation and enhances the production of other key cytokines such as Interferon-gamma (IFN-γ).[3][5][6] This increased T-cell activity contributes to the anti-tumor immune response. Lenalidomide also promotes the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][5]

Quantitative Effects of Lenalidomide on Cytokine Production

The following tables summarize the quantitative effects of lenalidomide on the production of various cytokines as reported in in vitro studies.

Table 1: Lenalidomide-Mediated Inhibition of Pro-inflammatory Cytokines

| Cytokine | Cell Type | Lenalidomide Concentration | Effect | Reference |

| TNF-α | Human PBMCs | 0.01 µM - 0.1 µM | Significant inhibition | [8] |

| TNF-α | Myeloma Cells & BMSCs | 10 µM | Increased TNF-α mRNA in myeloma cells, but inhibited in BMSCs | [9] |

| IL-6 | Human PBMCs | Not Specified | Decreased secretion (average 0.7-fold) | [6][10] |

| IL-6 | Multiple Myeloma Patients (in vivo) | Not Applicable | Increased during disease progression after initial decrease | [11] |

| IL-1β | G93A SOD1 transgenic mice | Not Specified | Inhibited | [12] |

| IL-12 | G93A SOD1 transgenic mice | Not Specified | Inhibited | [12] |

Table 2: Lenalidomide-Mediated Stimulation of Cytokines

| Cytokine | Cell Type | Lenalidomide Concentration | Effect | Reference |

| IL-2 | Human T-cells (Old Subjects) | 0.3 µM - 1 µM | Up to 120-fold increase | [8] |

| IL-2 | Human T-cells (Young Subjects) | 0.03 µM - 1 µM | Up to 17-fold increase | [8] |

| IL-2 | MM patient BMMCs | Not Specified | Average 4.5-fold increase in secretion | [6][10] |

| IFN-γ | Human T-cells (Old Subjects) | 0.01 µM - 1 µM | Up to 6-fold increase | [8] |

| IFN-γ | Human T-cells (Young Subjects) | 0.03 µM - 1 µM | Up to 3-fold increase | [8] |

| IFN-γ | MM patient BMMCs | Not Specified | Average 2.5-fold increase in secretion | [6][10] |

| IL-10 | Human PBMCs | Not Specified | Elevated production | [3][5][6] |

| IL-21 | T-cells from CLL patients | Not Specified | Induced production | [13] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the effect of lenalidomide on cytokine production.

Cell Culture and Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are commonly used. They can be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Multiple myeloma (MM) cell lines (e.g., U266, LP-1) are also frequently utilized.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Lenalidomide Preparation: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included in experiments.

-

T-cell Stimulation: For studying T-cell-specific cytokine production, cells are often stimulated with anti-CD3 and anti-CD28 antibodies, either soluble or bead-bound, to mimic T-cell receptor (TCR) activation.[6]

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying secreted cytokines in cell culture supernatants.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample containing the cytokine is added, followed by a biotinylated detection antibody that binds to a different epitope on the cytokine. Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by HRP to a colored product, and the absorbance is measured at a specific wavelength. The concentration of the cytokine is determined by comparing the absorbance to a standard curve.[14]

-

Protocol Outline:

-

Coating: Coat a 96-well plate with a capture antibody (e.g., anti-human TNF-α) overnight at 4°C.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Add a biotinylated detection antibody (e.g., biotinylated anti-human TNF-α) and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Substrate Development: Add a substrate solution (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Intracellular Cytokine Staining by Flow Cytometry

This technique allows for the identification of cytokine-producing cells within a heterogeneous population.

-

Principle: Cells are first stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow cytokines to accumulate intracellularly. The cells are then stained for surface markers to identify the cell type of interest. Subsequently, the cells are fixed and permeabilized to allow fluorescently labeled antibodies against the intracellular cytokines to enter the cells and bind to their targets. The fluorescence intensity is then measured by a flow cytometer.

-

Protocol Outline:

-

Cell Stimulation: Stimulate cells (e.g., PBMCs) with a stimulant (e.g., PMA and ionomycin, or anti-CD3/CD28) in the presence of a protein transport inhibitor for 4-6 hours.

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.

-